molecular formula C17H14ClF3N2O4 B10945302 {5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10945302
M. Wt: 402.7 g/mol
InChI Key: OMDCCWHFSMXMLN-UHFFFAOYSA-N
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Description

The compound {5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves multiple steps, typically starting with the preparation of the core structures, followed by functional group modifications. Common synthetic routes include:

    Formation of the Furyl and Pyrazolyl Cores: These cores are often synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloromethylphenoxy Group: This step usually involves nucleophilic substitution reactions where a chloromethylphenol derivative reacts with a suitable nucleophile.

    Final Coupling and Functionalization: The final step involves coupling the furyl and pyrazolyl cores with the chloromethylphenoxy group under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid (MCPA): A herbicide with similar structural features.

    Butanoic acid, 4-(4-chloro-2-methylphenoxy)-: Another compound with related chemical properties.

Uniqueness

{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: stands out due to its unique combination of functional groups and potential applications across multiple fields. Its structural complexity and versatility make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14ClF3N2O4

Molecular Weight

402.7 g/mol

IUPAC Name

[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C17H14ClF3N2O4/c1-10-8-11(18)2-4-13(10)26-9-12-3-5-14(27-12)15(24)23-16(25,6-7-22-23)17(19,20)21/h2-5,7-8,25H,6,9H2,1H3

InChI Key

OMDCCWHFSMXMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)N3C(CC=N3)(C(F)(F)F)O

Origin of Product

United States

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